molecular formula C22H19N3O B11130542 2-(2-phenyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide

2-(2-phenyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide

Katalognummer: B11130542
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: LHKSZDXILCOKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features both indole and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, adds to its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the phenyl group. The pyridine moiety is then attached through a series of coupling reactions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving indole and pyridine-containing molecules.

    Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyridine moiety can participate in coordination chemistry. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-phenylindole: Lacks the pyridine moiety and acetamide linkage.

    N-(pyridin-2-ylmethyl)acetamide: Lacks the indole ring.

    2-(1H-indol-1-yl)acetamide: Lacks the phenyl group and pyridine moiety.

Uniqueness

2-(2-phenyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the combination of the indole, phenyl, and pyridine moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C22H19N3O

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-(2-phenylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H19N3O/c26-22(24-15-19-11-6-7-13-23-19)16-25-20-12-5-4-10-18(20)14-21(25)17-8-2-1-3-9-17/h1-14H,15-16H2,(H,24,26)

InChI-Schlüssel

LHKSZDXILCOKIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.